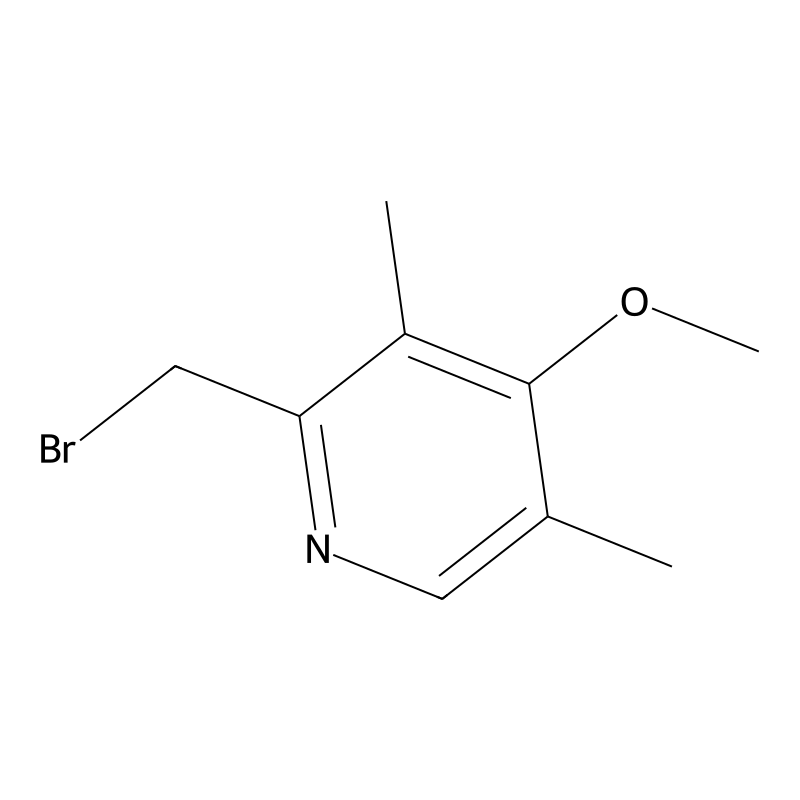2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromomethyl-1,3-dioxolane
Application
Results or Outcomes
3-Bromo-2-(bromomethyl)propionic acid
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is an organic compound belonging to the pyridine family. Its chemical structure features a bromomethyl group at the second position of the pyridine ring, while a methoxy group is located at the fourth position and two methyl groups at the third and fifth positions. The molecular formula for this compound is , with a molecular weight of approximately 230.10 g/mol .
There is no current scientific research available on the mechanism of action of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine.
- The bromo group can react and be irritating to skin and eyes.
- The aromatic ring system might have low toxicity, but proper handling procedures are still recommended to avoid inhalation or ingestion.
- Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to new derivatives.
- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions: The compound can be reduced to yield derivatives like 2-(Bromomethyl)-4-methoxy-3,5-dimethylpiperidine.
The synthesis typically involves bromination of 4-methoxy-3,5-dimethylpyridine using N-bromosuccinimide in the presence of a radical initiator under reflux conditions.
Research indicates that 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine exhibits potential biological activity. It acts as an electrophile, allowing it to interact with nucleophilic sites in biological molecules, which could lead to modifications in their structure and function. This reactivity is significant in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.
The primary method for synthesizing 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine involves:
- Bromination: Reacting 4-methoxy-3,5-dimethylpyridine with N-bromosuccinimide or bromine in a solvent like acetic acid or chloroform.
- Reaction Conditions: Utilizing a radical initiator such as azobisisobutyronitrile under controlled temperature conditions to optimize yield and purity .
In industrial settings, continuous flow reactors may be used for efficient mixing and heat transfer during production.
This compound serves several important roles in various fields:
- Organic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Development: Explored for its potential in developing new drugs targeting neurological and inflammatory conditions.
- Agrochemicals: Utilized in producing specialty chemicals and materials with specific properties .
The mechanism of action for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine involves its reactivity with both nucleophiles and electrophiles. The bromomethyl group’s high reactivity enables it to undergo nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions . This versatility makes it valuable in modifying biomolecules for studying biological processes.
Similar Compounds
Several compounds share structural similarities with 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | 0.71 |
| 2-(Iodomethyl)-4-methoxy-3,5-dimethylpyridine | 0.70 |
| 2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine | 0.69 |
| 4-Methoxy-3,5-dimethylpyridine | 0.67 |
| 5-Bromo-4-methoxy-2-methylpyridine | 0.69 |
Uniqueness
The uniqueness of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine lies in its balanced reactivity profile. The bromomethyl group provides higher reactivity than chloromethyl but lower than iodomethyl groups, making it suitable for controlled substitution reactions while maintaining stability compared to its iodo counterpart. This balance allows it to serve effectively as an intermediate in organic synthesis across various applications .








